molecular formula C8H16N2O3 B2935270 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid CAS No. 954253-72-6

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Cat. No.: B2935270
CAS No.: 954253-72-6
M. Wt: 188.227
InChI Key: QVBKHFOBFVWKIN-UHFFFAOYSA-N
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Description

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (CAS: 954253-72-6) is a branched-chain amino acid derivative with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol . The compound features a methyl-substituted propanoic acid backbone modified by a propylcarbamoyl amino group at the α-position.

Properties

IUPAC Name

2-methyl-2-(propylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4-5-9-7(13)10-8(2,3)6(11)12/h4-5H2,1-3H3,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBKHFOBFVWKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methyl-2-aminopropanoic acid with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methyl-2-aminopropanoic acid+Propyl isocyanate2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid\text{2-Methyl-2-aminopropanoic acid} + \text{Propyl isocyanate} \rightarrow \text{this compound} 2-Methyl-2-aminopropanoic acid+Propyl isocyanate→2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid C₈H₁₆N₂O₃ 188.22 Carbamoyl amino, methyl branches Pharmaceuticals, agrochemicals
Methyl 2-{N-[...]propanoate () C₂₄H₂₄Cl₂N₂O₇ 533.36 Dichlorophenoxy, pyrimidinyl, ester Herbicide intermediates
(2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid () C₁₀H₁₄NO₅P 267.20 Phosphonomethyl, amino acid backbone Enzyme inhibitors, prodrugs

Comparison with (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid

This phosphonate-containing amino acid derivative () highlights how functional group substitutions alter physicochemical and biological properties:

  • Phosphonate vs. In contrast, the carbamoyl group in the target compound may improve membrane permeability due to its moderate lipophilicity .
  • Bioactivity : Phosphonate derivatives are often used as stable mimics of phosphate esters in enzyme inhibition, whereas carbamoyl groups are common in urea-based therapeutics (e.g., kinase inhibitors) .

General Comparison with Propanoic Acid Derivatives

Simpler propanoic acid derivatives, such as propionic acid (), are widely used in industrial solvents, preservatives, and polymer production. However, the target compound’s carbamoyl and branched-chain modifications likely shift its utility toward specialized applications, such as drug discovery or targeted delivery systems .

Research Findings and Implications

  • Hydrogen Bonding : The carbamoyl group’s NH and CO moieties may participate in hydrogen bonding, akin to the C–H···O interactions observed in ’s crystal structure. This could enhance binding to biological targets like proteases or receptors .

Table 2: Functional Group Impact on Properties

Functional Group Impact on Solubility Biological Relevance
Carbamoyl amino (target) Moderate hydrophilicity Enzyme inhibition, ligand binding
Phosphonomethyl () High hydrophilicity Metalloenzyme inhibition
Dichlorophenoxy () Lipophilic Herbicidal activity

Biological Activity

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (also known as 2-Methyl-2-propylamino-propionic acid) is an organic compound with a molecular formula of C8H16N2O3C_8H_{16}N_2O_3 and a molecular weight of 188.22 g/mol. This compound belongs to the class of amino acid derivatives and has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

Structure and Properties

The structural characteristics of this compound include:

  • Functional Groups : The presence of a propylcarbamoyl group and a methyl substituent on the propanoic acid backbone.
  • Chemical Structure : The compound can be represented by the following SMILES notation: CCCNC(=O)NC(C)(C)C(=O)O .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The precise mechanisms remain under investigation, but preliminary studies suggest that it may influence metabolic pathways related to amino acid metabolism and neurotransmitter regulation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies have shown that amino acid derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress .
  • Neuroprotective Effects : Some derivatives are being explored for their neuroprotective potential, possibly by modulating neurotransmitter systems .
  • Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures may possess anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of amino acid derivatives found that this compound showed promise in reducing neuronal damage in vitro. The mechanism was linked to its ability to modulate glutamate signaling pathways, which are crucial in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

Another research effort highlighted the anti-inflammatory properties of similar compounds, suggesting that this compound could inhibit pro-inflammatory cytokines in macrophages, thereby reducing inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

Compound NameStructure TypeNotable Activity
2-Methyl-2-[(methylcarbamoyl)amino]propanoic acidAmino Acid DerivativeNeuroprotective
2-Methyl-2-[phenylcarbamoyl)amino]propanoic acidAmino Acid DerivativeAntioxidant
3-Fluoro-4-methoxy-piperidinePiperidine DerivativeCNS Targeting

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid, and how can impurities be minimized?

  • Methodological Answer : Synthesis should involve stepwise coupling of propylcarbamoyl groups to a methyl-substituted propanoic acid backbone. Critical steps include controlling reaction temperature (20–25°C) and using reagents like DIPEA (N,N-diisopropylethylamine) to optimize coupling efficiency. Impurities such as unreacted intermediates or hydrolyzed byproducts can be minimized via liquid-liquid extraction (e.g., saturated NaHCO₃ and EtOAc) and vacuum drying with anhydrous MgSO₄ .

Q. How can the molecular structure of this compound be validated post-synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the presence of the propylcarbamoyl group (δ 1.0–1.5 ppm for CH₃ and CH₂ protons) and the methyl-substituted propanoic acid backbone. High-resolution mass spectrometry (HRMS) can verify molecular weight accuracy (e.g., calculated vs. observed m/z) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Due to potential skin absorption and toxicity risks, use fume hoods for synthesis, wear nitrile gloves, and employ HEPA-filtered vacuums for cleanup. Emergency showers and eyewash stations must be accessible. Airborne exposure should be monitored using NIOSH-recommended methods .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. enzyme inhibition) may arise from assay conditions (e.g., cell lines, concentrations). Validate findings using orthogonal assays (e.g., SPR for binding affinity, in vitro enzymatic assays) and compare with structurally similar compounds like 2-(4-Ethylphenyl)propanoic acid, which shows context-dependent anti-inflammatory effects .

Q. What advanced analytical techniques can address challenges in quantifying low-concentration impurities?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) paired with charged aerosol detection (CAD) improves sensitivity for non-chromophoric impurities. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer : Enantiomeric purity is critical, as seen in analogs like (R)-2-Amino-2-methyl-3-phenylpropanoic acid, where the (R)-configuration enhances binding to specific enzymes. Use chiral HPLC or capillary electrophoresis to assess stereochemical integrity and correlate with activity data .

Q. What computational models predict the compound’s metabolic stability?

  • Methodological Answer : Density functional theory (DFT) can simulate hydrolysis pathways of the carbamoyl group. ADMET predictors (e.g., SwissADME) analyze metabolic sites, while molecular docking identifies potential cytochrome P450 interactions .

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